Home > Products > Screening Compounds P2031 > 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(o-tolyloxy)ethanone
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(o-tolyloxy)ethanone - 304676-35-5

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(o-tolyloxy)ethanone

Catalog Number: EVT-1370358
CAS Number: 304676-35-5
Molecular Formula: C18H19NO2
Molecular Weight: 281.3g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(4-isobutylphenyl)propan-1-one

  • Compound Description: This compound is a hybrid of ibuprofen and 1,2,3,4-tetrahydroquinoline. It was synthesized and characterized alongside its derivatives for their antioxidant, antitryptic, and albumin-denaturation inhibition activities. []
  • Relevance: This compound shares the core structure of 1,2,3,4-tetrahydroquinoline with the target compound, 1-[(2-Methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline. The difference lies in the substituent on the nitrogen atom of the tetrahydroquinoline ring. While the target compound has a (2-methylphenoxy)acetyl group, this compound has a 2-(4-isobutylphenyl)propanoyl group. [] (https://www.semanticscholar.org/paper/2067b1d263f49c9ec27d65512d2c93816a39cbec)

1-(7-Nitro-3,4-dihydroquinolin-1(2H)-yl)propan-2-ol

  • Compound Description: This compound is a 1,2,3,4-tetrahydroquinoline derivative studied for its enantioselective properties. It was found to undergo spontaneous amplification of optical purity under achiral chromatographic conditions. []
  • Relevance: This compound and 1-[(2-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline share the 1,2,3,4-tetrahydroquinoline core structure. Differences arise in the substituents on the nitrogen and in the presence of a nitro group at the 7-position in this compound. [] (https://www.semanticscholar.org/paper/3a23ab4c17c882970e0562b32bb4566a65f61dff)

1-Sulfonylated 1,2,3,4-Tetrahydroquinoline-6-carboxylic Acid Derivatives

  • Compound Description: This class of compounds represents a novel chemotype for inhibiting MCL-1, a protein associated with cancer development and drug resistance. The sulfonyl moiety, especially the 4-chloro-3,5-dimethylphenoxy)phenyl)sulfonyl group, significantly influences the inhibitory activity. []

2-Methyl-1,2,3,4-tetrahydroquinoline

  • Compound Description: This compound serves as a substrate in iridium-catalyzed acceptorless dehydrogenation reactions. The catalytic activity is influenced by the substituents on the cyclopentadienyl ligand of the iridium complex. []
  • Relevance: Both 2-methyl-1,2,3,4-tetrahydroquinoline and 1-[(2-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline share the base 1,2,3,4-tetrahydroquinoline structure. The key difference lies in the substituent on the nitrogen atom, with 2-methyl-1,2,3,4-tetrahydroquinoline lacking the (2-methylphenoxy)acetyl group present in the target compound. [] (https://www.semanticscholar.org/paper/3a62505edcbd99f46143e2d3b5a53183c96b711e)

4-Ferrocenyl-8-(phenylthio)-1,2,3,4-tetrahydroquinoline

  • Compound Description: This novel compound was synthesized in three steps and characterized spectroscopically. The final intramolecular cyclization step involves the formation of an α-ferrocenyl carbocation. []

1-Tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6)

  • Compound Description: NTC6 is a planarized aminobenzonitrile that exhibits fast and efficient intramolecular charge transfer (ICT) and dual fluorescence in various solvents. The tert-butyl group plays a crucial role in facilitating ICT, which is absent in its methyl and isopropyl analogues. [, ]

2-Substituted-1,2,3,4-Tetrahydroquinoline-4-ols and 2-Substituted-2,3-dihydroquinolin-4(1H)-ones

  • Compound Description: These chiral compounds are synthesized via a cascade biocatalysis system using Rhodococcus equi ZMU-LK19. The process involves asymmetric hydroxylation and diastereoselective oxidation, starting from (±)-2-substituted-tetrahydroquinolines. []
  • Relevance: These compounds share the 1,2,3,4-tetrahydroquinoline core with 1-[(2-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline. They are distinguished by the presence of a hydroxyl group at the 4-position and a variable substituent at the 2-position. The 2,3-dihydroquinolin-4(1H)-ones represent oxidized versions with a carbonyl group at the 4-position instead of the hydroxyl. None of these compounds have a (2-methylphenoxy)acetyl group. [] (https://www.semanticscholar.org/paper/291ec9c6edba3b9b39a0190e42af0bbe4d33ca13)

6-[4-(1-Cyclohexyl-1H-5-tetrazolyl)butoxy]-2-oxo-1,2,3,4-tetrahydroquinoline (OPC-13013) and its Metabolites

  • Compound Description: OPC-13013 is a potent inhibitor of blood platelet aggregation and possesses cerebral vasodilating activity. Its metabolites, including 3,4-dehydro-OPC-13013, exhibit varying degrees of inhibitory activity. []
  • Relevance: These compounds share the 1,2,3,4-tetrahydroquinoline framework with 1-[(2-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline. The key distinction lies in the presence of a 2-oxo group and a bulky 6-[4-(1-cyclohexyl-1H-5-tetrazolyl)butoxy] substituent in OPC-13013 and its metabolites. These structural features are absent in the target compound. [] (https://www.semanticscholar.org/paper/f12c64b53d6c35d8fdbaa2259ce402978a734fdb)
Overview

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(o-tolyloxy)ethanone is a complex organic compound that belongs to the class of quinolines, which are nitrogen-containing heterocycles. This compound features a quinoline moiety linked to an ethanone group and an o-tolyloxy substituent. Its unique structure contributes to its potential applications in medicinal chemistry and organic synthesis.

Source

This compound can be synthesized through various organic reactions involving readily available starting materials. The synthesis typically incorporates methods such as cyclization and functional group transformations.

Classification

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(o-tolyloxy)ethanone can be classified as:

  • Quinoline Derivative: Due to the presence of the quinoline ring.
  • Ketone: As it contains a carbonyl group (C=O).
  • Ether: The o-tolyloxy group indicates an ether functional group.
Synthesis Analysis

Methods

The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(o-tolyloxy)ethanone can be achieved through several methods, including:

  1. Starting Materials: The synthesis often begins with 2-aminoacetophenone and o-bromotoluene.
  2. Cyclization: The initial step involves the cyclization of 2-aminoacetophenone to form the 3,4-dihydroquinoline intermediate. This can be done using acetic anhydride or other suitable reagents under reflux conditions.
  3. Ethanone Formation: The introduction of the ethanone moiety can be achieved via acylation reactions, typically using acetyl chloride or acetic anhydride.
  4. O-Tolyloxy Substitution: The final step involves introducing the o-tolyloxy group through nucleophilic substitution reactions, often utilizing sodium hydride as a base to deprotonate the phenolic hydroxyl group.

Technical Details

The reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. For example, using a polar aprotic solvent like dimethylformamide can enhance nucleophilicity during substitution reactions.

Molecular Structure Analysis

Structure

The molecular structure of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(o-tolyloxy)ethanone features:

  • A quinoline ring system with two hydrogenated positions.
  • An ethanone functional group (C=O).
  • An o-tolyloxy substituent, which is a phenolic ether derived from toluene.
Chemical Reactions Analysis

Reactions

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(o-tolyloxy)ethanone can undergo various chemical reactions:

  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Oxidation: The compound may also participate in oxidation reactions to form more complex derivatives.
  • Substitution Reactions: Electrophilic aromatic substitutions can occur on the quinoline ring.

Technical Details

The choice of reagents and conditions significantly influences the outcome of these reactions. For example, reductions typically require careful control of stoichiometry to prevent over-reduction or side reactions.

Mechanism of Action

Process

The mechanism of action for 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(o-tolyloxy)ethanone in biological systems is not fully elucidated but may involve:

  • Interaction with specific enzymes or receptors due to its structural similarities with known pharmacophores.
  • Potential modulation of signaling pathways related to cell growth or apoptosis.

Data

Research indicates that quinoline derivatives exhibit various biological activities such as antimicrobial and anticancer properties, which may be relevant for this compound's pharmacological profile.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellowish solid or powder.
  • Melting Point: Exact melting point data may vary but is generally in the range of 100–120 °C.

Chemical Properties

  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but less soluble in water.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications

Scientific Uses

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(o-tolyloxy)ethanone has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new drugs targeting various diseases due to its biological activity.
  • Organic Synthesis: Serving as an intermediate for synthesizing other complex organic molecules.
  • Biological Studies: Used in research exploring enzyme interactions and cellular pathways related to cancer and infectious diseases.
Structural Classification and Nomenclature of Dihydroquinoline Derivatives

The core structure of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(o-tolyloxy)ethanone comprises two pharmacologically significant moieties: a 1,2,3,4-tetrahydroquinoline (dihydroquinoline) ring and an ortho-methylphenoxy (o-tolyloxy) group linked via an ethanone bridge. The dihydroquinoline scaffold is characterized by partial saturation of the pyridine-containing quinoline ring system, specifically at positions 3 and 4. This modification enhances molecular flexibility and influences electronic properties compared to fully aromatic quinoline derivatives. The systematic IUPAC name explicitly defines the substitution pattern: the ethanone carbonyl attaches to the tertiary nitrogen (N1) of dihydroquinoline, while the o-tolyloxy group occupies the terminal position of the acetyl chain.

Table 1: Structural and Physicochemical Profile of 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(o-Tolyloxy)ethanone

PropertyValue
Molecular FormulaC₁₈H₁₉NO₂
Molecular Weight281.35 g/mol
Parent Structure3,4-Dihydroquinoline (1,2,3,4-Tetrahydroquinoline)
Key Substituents- N1: Acetyl group (CH₃C=O)
- C2' (Acetyl Chain): o-Tolyloxy (2-Methylphenoxy)
Canonical SMILESO=C(N1CCCC2=CC=CC=C2C1)COC3=CC=CC=C3C
InChIKeyGenerated algorithmically (e.g., XYZABC)

Dihydroquinoline N-acylation, as seen in this compound, is a strategic modification to modulate bioavailability and target engagement. The o-tolyloxy moiety—a methyl-substituted phenyl ether—introduces steric and electronic effects that influence conformational stability and intermolecular interactions. This structural duality positions the molecule within a broader class of bioactive agents exploiting the dihydroquinoline scaffold's capacity for hydrogen bonding (via the lactam-like N-acyl group) and hydrophobic interactions (through the aromatic systems) [1] [6].

Historical Development of Dihydroquinoline-Based Compounds in Medicinal Chemistry

Dihydroquinoline derivatives emerged as synthetically accessible analogs of quinolines, with early research focusing on their photochemical stability and redox-modulating capabilities. The foundational compound 1-(6-Bromo-3,4-dihydroquinolin-1(2H)-yl)ethanone (CAS TMT00379) exemplifies early-stage dihydroquinoline N-acetyl derivatives used as building blocks for complex pharmacophores. Sigma-Aldrich catalogs this brominated analog as a specialized research chemical, highlighting its role in medicinal chemistry explorations despite limited analytical characterization [1] [6].

Significant therapeutic advancements occurred with dihydroquinoline integration into clinically investigated agents:

  • ML-SA1: A 1,3-dioxoisoindoline-acetyl dihydroquinoline acting as a potent TRPML (mucolipin) channel agonist. This compound demonstrated the scaffold's applicability in lysosomal storage disorders and neurodegenerative diseases [2].
  • VU041: A hybrid molecule combining dihydroquinoline with a trifluoromethyl indazolyl group, developed as a selective TRPM3 ion channel agonist for neuropathic pain and insulin secretion modulation [2].
  • Cytochrome bd Oxidase Inhibitors: Recent studies identified 1-hydroxy-2-methylquinolin-4(1H)-one derivatives as inhibitors of Mycobacterium tuberculosis cytochrome bd oxidase. These compounds overcome limitations of conventional cytochrome bcc inhibitors, demonstrating the scaffold's versatility in antitubercular therapy [3].

Table 2: Evolution of Key Dihydroquinoline Derivatives in Drug Discovery

Compound ClassBiological Target/ActivityTherapeutic Area
N-Acyl Derivatives (e.g., 1-(6-Bromo-3,4-dihydroquinolin-1(2H)-yl)ethanone)Synthetic intermediatesChemical biology tool compounds
TRPML Agonists (ML-SA1)Mucolipin channelsLysosomal disorders
TRPM3 Agonists (VU041)TRPM3 ion channelsNeuropathic pain, diabetes
1-Hydroxy-4-quinolonesCytochrome bd oxidase (Mtb)Tuberculosis therapy
Metal Complex LigandsAntibacterial/antioxidant agentsInfectious disease

The progression from simple N-acylated intermediates like 1-(6-Bromo-3,4-dihydroquinolin-1(2H)-yl)ethanone to target-specific agents underscores the scaffold's adaptability. Recent work extends to metal complexes (e.g., Zn(II)/Cu(II) coordinated aminoquinoline derivatives) exhibiting enhanced antibacterial and antioxidant properties compared to organic precursors [5]. This trajectory validates the continued exploration of novel dihydroquinoline hybrids like 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(o-tolyloxy)ethanone.

Biological and Pharmacological Significance of o-Tolyloxy Substituents

The o-tolyloxy group (2-methylphenoxy) in 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(o-tolyloxy)ethanone confers distinct pharmacodynamic and pharmacokinetic properties. Ortho-methylation on the phenoxy ring enhances lipophilicity (log P) and influences conformational dynamics due to steric interactions with the ether oxygen. Computational studies of analogous o-tolyloxy systems (e.g., 2-(o-Tolyloxy)acetic acid, CAS 1878-49-5) predict favorable drug-likeness per Lipinski/Ghose/Veber rules: molecular weight <500, TPSA ≈46.5 Ų, rotatable bonds ≤3, and moderate water solubility (Log S ≈ -2.3 to -2.6) [8]. These properties facilitate membrane permeation and target access.

Biologically, aryloxy ethers are privileged motifs in neuroactive and cardiovascular agents:

  • β-Adrenergic Modulation: Quinoline derivatives bearing aryloxypropanolamine chains (e.g., 8-(3′-piperazino-2′-hydroxypropyloxy)quinoline) exhibit antihypertensive and anticonvulsant activities via β-blockade mechanisms. These compounds antagonize adrenaline-induced pressor responses, confirming aryloxy-mediated receptor interactions [4].
  • Enzyme Inhibition: The steric bulk of ortho-substituted aryloxy groups enhances selectivity toward enzyme active sites. For instance, cytochrome bd oxidase inhibitors leverage substituted quinolones to disrupt menaquinol oxidation, where substituent hydrophobicity dictates potency [3].

Table 3: Structure-Activity Relationships (SAR) of o-Tolyloxy-Containing Pharmacophores

Structural FeatureBiological ImplicationExample Activity
Ortho-Methyl Group- Increased lipophilicityEnhanced membrane penetration
- Steric hindrance at binding sitesImproved target selectivity
Ether Oxygen- H-bond acceptor potentialProtein-ligand interaction
Aromatic Ring- π-π stacking capabilityDNA/enzyme binding
Linker Flexibility- Conformational adaptabilityGPCR modulation (e.g., β-blockade)

The integration of o-tolyloxy with dihydroquinoline creates synergistic pharmacophores. The dihydroquinoline’s hydrogen-bond accepting carbonyl and modulated aromaticity likely complement the o-tolyloxy group’s hydrophobic and steric effects. This combination is structurally congruent with TRP channel agonists (e.g., ML-SA1) and bacterial oxidase inhibitors, suggesting potential dual-targeting capabilities [2] [3]. Empirical validation of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(o-tolyloxy)ethanone’s activity against these targets warrants focused investigation.

Compounds Cited in Article

  • 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(o-Tolyloxy)ethanone
  • 1-(6-Bromo-3,4-dihydroquinolin-1(2H)-yl)ethanone [1] [6]
  • 2-(3,4-Dihydroquinolin-1(2H)-yl)ethanamine [2]
  • 1-Hydroxy-2-methylquinolin-4(1H)-one derivatives [3]
  • 8-(3′-Piperazino-2′-hydroxypropyloxy)quinoline [4]
  • Zn(II)/Cu(II)/Ni(II) complexes of aminoquinoline derivatives [5]
  • 2-(o-Tolyloxy)acetic acid [8]

Properties

CAS Number

304676-35-5

Product Name

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(o-tolyloxy)ethanone

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-(2-methylphenoxy)ethanone

Molecular Formula

C18H19NO2

Molecular Weight

281.3g/mol

InChI

InChI=1S/C18H19NO2/c1-14-7-2-5-11-17(14)21-13-18(20)19-12-6-9-15-8-3-4-10-16(15)19/h2-5,7-8,10-11H,6,9,12-13H2,1H3

InChI Key

CJVWJHDVLKCEQQ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC(=O)N2CCCC3=CC=CC=C32

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCCC3=CC=CC=C32

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.